molecular formula C16H19NO2 B5525510 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine

4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine

Cat. No. B5525510
M. Wt: 257.33 g/mol
InChI Key: MFSYWANPSVRIDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-substituted 1,2-dihydro-4H-3,1-benzoxazines involves the reaction of o-aminophenylcarbinols with carbonyl compounds under optimum conditions. This process yields various 2-(5-X-2-furyl)-1,2-dihydro-4H-3,1-benzoxazines, demonstrating the instability of 2,2-disubstituted derivatives which convert to 4H-3,1-benzoxazines upon heating in the presence of acylating agents (Gromachevskaya et al., 1988).

Molecular Structure Analysis

The molecular structure of 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine derivatives can be elucidated through various spectroscopic techniques. For example, the reaction of 2-(2-furyl)-1,3-dioxan with maleic anhydride has been studied, revealing the stereochemical heterogeneity and yielding a mixture of endo- and exo-adducts. The structure of these adducts has been further investigated through bromination, lactonization reactions, and spectroscopic analysis (Maślińska-Solich, 1975).

Chemical Reactions and Properties

4,4-Diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine undergoes various chemical reactions, highlighting its reactivity and the potential for synthesizing novel compounds. For instance, tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been employed for the synthesis of related benzoxazine derivatives, showcasing significant stereoselectivity and the formation of Z isomers (Gabriele et al., 2006).

Scientific Research Applications

Synthesis and Chemical Properties

4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine is a compound involved in a variety of chemical reactions, contributing to the development of materials with potential applications in various scientific fields. Studies have detailed its synthesis and interactions, notably in reactions with maleic anhydride, leading to a mixture of endo- and exo-adducts. The stereochemical outcomes of these reactions have been explored through spectroscopic methods, highlighting the compound's versatile reactivity and potential for creating novel materials (Maślińska-Solich, 1975).

Antibacterial Activity

The compound's framework has been utilized in the synthesis of N-substituted piperazinyl quinolones, demonstrating significant antibacterial activity. This research underscores the potential of 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine derivatives for developing new antibacterial agents, offering insights into combating drug-resistant bacterial strains (Foroumadi et al., 1999).

Photochemical Applications

Additionally, derivatives of 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine have been investigated for their photochemical properties, particularly as photoacid generators in photoresist formulations for lithography. Such studies are crucial for advancing technologies in microfabrication and semiconductor manufacturing, demonstrating the compound's relevance in materials science and engineering (Pohlers et al., 1997).

Pharmacological Research

In pharmacological research, the benzoxazine core structure, closely related to 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine, has been explored for its therapeutic potential. Novel benzoxazines have shown promise as inhibitors of the receptor for advanced glycation end products (RAGE), with implications for treating diseases like tuberculosis. This highlights the ongoing exploration of benzoxazine derivatives for their potential in medical research and drug development (Bharathkumar et al., 2023).

properties

IUPAC Name

4,4-diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-3-16(4-2)12-8-5-6-9-13(12)17-15(19-16)14-10-7-11-18-14/h5-11,15,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSYWANPSVRIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CC=CO3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine

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